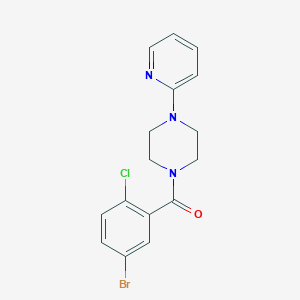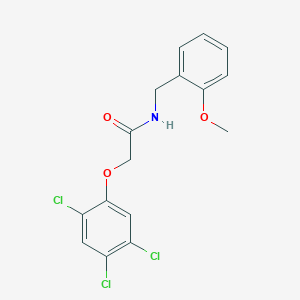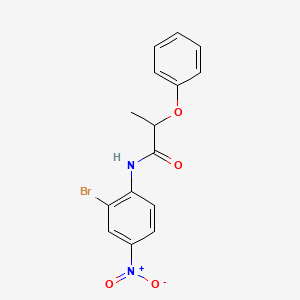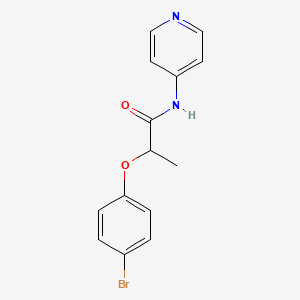![molecular formula C15H19BrN2O3 B4113165 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide
Overview
Description
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperidinecarboxamide derivative that has been synthesized using various methods.
Mechanism of Action
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been found to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to have a high affinity for the cholinesterase enzymes, which leads to the inhibition of their activity.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects, including anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to inhibit the activity of certain enzymes and proteins, which leads to the inhibition of their respective pathways. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has also been found to increase the levels of certain neurotransmitters, such as acetylcholine, which is involved in the regulation of memory and learning.
Advantages and Limitations for Lab Experiments
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high affinity for cholinesterase enzymes, which makes it a potent inhibitor of their activity. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide is also relatively easy to synthesize, which makes it readily available for scientific research. However, 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has some limitations, including its potential toxicity and lack of specificity for certain enzymes.
Future Directions
There are several future directions for 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide research, including the development of more specific inhibitors for cholinesterase enzymes. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide could also be used as a potential therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide for therapeutic purposes.
Conclusion:
In conclusion, 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been synthesized using various methods and has been found to exhibit anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has also been found to inhibit the activity of certain enzymes and proteins, which leads to the inhibition of their respective pathways. Further studies are needed to determine the optimal dosage and administration of 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide for therapeutic purposes.
Scientific Research Applications
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in various fields of scientific research, including neurology, oncology, and immunology. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been shown to have anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
1-[2-(4-bromophenoxy)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZQBQUEXVIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)propanoyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4113130.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)





![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)